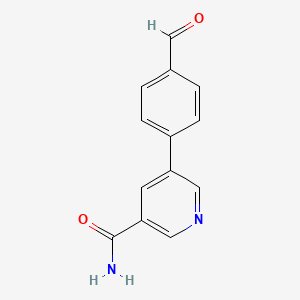

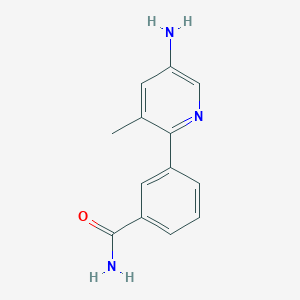

![molecular formula C13H16N4 B1467047 3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1490077-44-5](/img/structure/B1467047.png)

3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which is a part of the compound , has been widely studied. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method enabled a rapid access to a wide range of diversely substituted enantioenriched pyrrolidines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Scientific Research Applications

Anticancer Potential

- Imidazo[4,5-b]pyridines, including compounds like 3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine, have been identified as potential anticancer agents. These compounds can inhibit mitosis, demonstrating significant antitumor activity in animal models. Synthesis routes for such compounds involve cyclization of diamino-pyridines and have shown varying levels of biological activity (C. Temple, J. Rose, R. Comber, G. Rener, 1987) Temple et al., 1987.

Antimicrobial Activity

- Novel series of imidazo[4,5-b]pyridine derivatives, including variants of this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated effectiveness against various bacterial strains and fungi, highlighting their potential as antimicrobial agents (Venkata Ramakrishna Mallemula, N. N. Sanghai, V. Himabindu, A. Chakravarthy, 2015) Mallemula et al., 2015.

Antiviral Properties

- Some derivatives of imidazo[4,5-b]pyridine have been synthesized and tested for their antiviral properties. These compounds, related to this compound, showed effectiveness against viruses like human cytomeglovirus, herpes simplex, and varicella-zoster virus, suggesting their utility in antiviral therapies (D. J. Cundy, G. Holan, Michelle Otaegui, G. Simpson, 1997) Cundy et al., 1997.

Corrosion Inhibition

- Imidazo[4,5-b]pyridine derivatives have been studied for their potential as corrosion inhibitors. These compounds, including analogs of this compound, have shown high inhibition performance against mild steel corrosion in acidic environments, indicating their applicability in industrial corrosion protection (A. Saady, Z. Rais, F. Benhiba, et al., 2021) Saady et al., 2021.

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been reported to have various biological activities, including acting as inhibitors for different enzymes . .

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrrolidine derivatives have been involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are known for their good bioavailability due to their ability to form stable conformations and strong interactions with biological targets .

Result of Action

The molecular and cellular effects of the compound would depend on its specific target and mode of action. Pyrrolidine derivatives have been reported to have various effects, such as inhibitory effects on certain enzymes .

Properties

IUPAC Name |

3-cyclopropyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-11-13(15-6-1)17(10-3-4-10)12(16-11)9-5-7-14-8-9/h1-2,6,9-10,14H,3-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQYBVGAOHZJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NC3=C2N=CC=C3)C4CCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

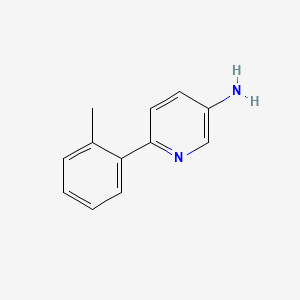

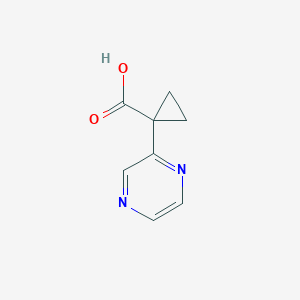

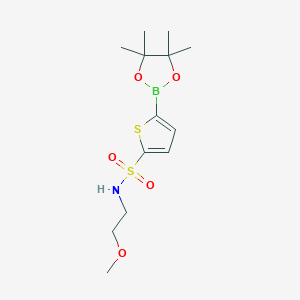

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

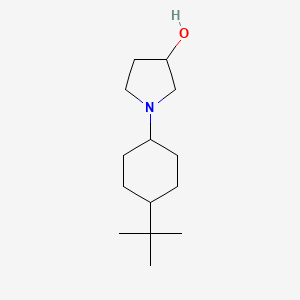

![4-[2-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1466965.png)

![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)

![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)

![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)